2-(4-nitrophenyl)ethanesulfonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-nitrophenyl)ethanesulfonyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 4-nitrophenyl sulfenyl chloride and 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride are mentioned. These compounds are used as precursors in the synthesis of various aromatic compounds and have applications in the formation of self-assembled monolayers (SAMs) on gold surfaces and in the preparation of pesticides, respectively .

Synthesis Analysis

The synthesis of related compounds involves several steps, including chlorosulfonation, diazotization, and oxychlorination. For instance, 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is synthesized from bis(4-amino-2-chlorophenyl) disulfide using the Schiemann reaction, followed by oxychlorination and nitration . Although the exact synthesis of 2-(4-nitrophenyl)ethanesulfonyl chloride is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

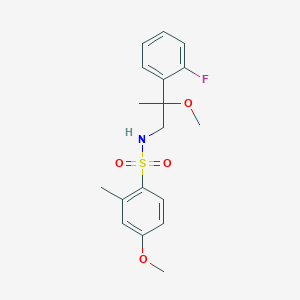

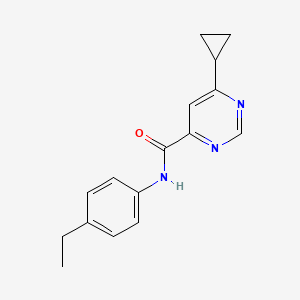

The molecular structure of compounds similar to 2-(4-nitrophenyl)ethanesulfonyl chloride includes aromatic rings substituted with nitro groups and sulfonyl chloride groups. These functional groups are crucial for the reactivity and subsequent applications of the compounds. For example, 4-nitrophenyl sulfenyl chloride forms densely packed aromatic SAMs on gold due to the reductive dissociation of the S-Cl bond, indicating a well-defined molecular structure that facilitates this process .

Chemical Reactions Analysis

The chemical reactions involving these compounds typically include electrophilic aromatic substitution, where the sulfonyl chloride group acts as an electrophile. The presence of the nitro group can activate the aromatic ring towards such reactions. In the case of 4-nitrophenyl sulfenyl chloride, the adsorption on gold surfaces involves the reductive dissociation of the S-Cl bond, leading to the formation of SAMs . Similarly, 1,2-ethanedisulfenyl chloride reacts with activated aromatics to yield heterocyclic systems .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(4-nitrophenyl)ethanesulfonyl chloride are not explicitly provided, we can infer from related compounds that they are likely to be solid at room temperature and sensitive to moisture due to the presence of the sulfonyl chloride group. The nitro group contributes to the electron-withdrawing nature of these compounds, which can affect their boiling points, solubility, and stability .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

2-(4-Nitrophenyl)ethanesulfonyl chloride plays a crucial role in various chemical synthesis processes. For instance, it is involved in the synthesis of complex molecules through reactions such as thermolysis and rearrangements. One study discusses the synthesis and thermolysis of 2-(phenylthio)ethanesulfonyl chloride, highlighting the intricacies of these chemical reactions (King & Khemani, 1985). Another research review emphasizes the application of polymer-supported benzenesulfonamides, prepared using 2/4-nitrobenzenesulfonyl chloride, in various chemical transformations including rearrangements to yield diverse chemical scaffolds (Fülöpová & Soural, 2015).

Surface Modification and Material Science

In the field of material science, 2-(4-Nitrophenyl)ethanesulfonyl chloride has been used for surface modification. A study demonstrates its use as a precursor for the formation of densely packed aromatic self-assembled monolayers (SAMs) on gold surfaces. This adsorption process involves the reductive dissociation of the S-Cl bond, leading to well-ordered row structures on the surfaces (Houmam et al., 2011).

Analytical Chemistry Applications

The compound is also significant in analytical chemistry. For example, it has been used in a procedure to increase detection responses of estrogens in liquid chromatography-mass spectrometry (LC-MS). This method involves derivatization with 4-nitrobenzenesulfonyl chloride, enhancing the detection sensitivity significantly (Higashi et al., 2006).

Corrosion Inhibition

In the context of corrosion science, derivatives of 2-(4-Nitrophenyl)ethanesulfonyl chloride, like Yttrium 3-(4-nitrophenyl)-2-propenoate, have been studied as effective corrosion inhibitors for copper alloys in chloride solutions. This application is critical for protecting metals from corrosion, particularly in industrial settings (Nam et al., 2016).

Cytochemistry and Histochemistry

In cytochemistry, derivatives of 2-(4-Nitrophenyl)ethanesulfonyl chloride have been used as reagents for histochemical purposes. One study introduced a new p-nitrophenyl substituted ditetrazole for cytochemical visualization of enzymic activity in tissue sections, which is a significant advancement in histological analysis (Nachlas et al., 1957).

Mecanismo De Acción

Target of Action

It’s known that sulfonyl chloride compounds often act as sulfonylating agents in organic synthesis, reacting with amines, alcohols, and other nucleophiles .

Mode of Action

They can undergo nucleophilic substitution reactions, forming sulfonamides with amines and sulfonate esters with alcohols .

Biochemical Pathways

Nitrophenol compounds have been studied for their role in catalytic reduction reactions .

Result of Action

Sulfonyl chlorides are generally reactive and can modify proteins and other biomolecules, potentially altering their function .

Action Environment

The action of 2-(4-nitrophenyl)ethanesulfonyl Chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can lead to reactions with the sulfonyl chloride group. Additionally, the compound’s reactivity and stability can be affected by factors such as pH, temperature, and the presence of other reactive species .

Propiedades

IUPAC Name |

2-(4-nitrophenyl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUFMYFBIXFCMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitrophenyl)ethanesulfonyl Chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2501483.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2501485.png)

![Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2501486.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2501495.png)

![1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B2501496.png)

![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)

![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/no-structure.png)